![molecular formula C25H25N3O3S2 B2944034 4-(N-benzyl-N-ethylsulfamoyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide CAS No. 886929-71-1](/img/structure/B2944034.png)
4-(N-benzyl-N-ethylsulfamoyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-benzyl-N-ethylsulfamoyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide, commonly known as BZB, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BZB is a sulfonamide derivative and belongs to the class of benzamide compounds.
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Inhibition Effects
Microwave-assisted synthesis techniques have been applied to generate novel conjugates that show inhibition effects on human carbonic anhydrase isoforms. For instance, 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide derivatives, synthesized under microwave irradiation, demonstrated inhibition of carbonic anhydrases (CA), particularly cytosolic isoforms hCA I, II, VII, and membrane-bound hCA IV in low micromolar and nanomolar ranges. This technique elucidates the structure-activity relationships (SAR) for inhibiting these isoforms, suggesting potential for therapeutic applications in conditions where CA activity modulation is beneficial (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides and benzene-sulfonamides have been synthesized and evaluated for their cardiac electrophysiological activity, presenting a new class of selective class III agents. These compounds exhibit potency in vitro Purkinje fiber assays, suggesting their potential as therapeutic agents for arrhythmias. This research indicates the viability of specific molecular moieties as replacements in benzamide series to produce class III electrophysiological activity, highlighting the importance of molecular modifications in developing new therapeutic compounds (Morgan et al., 1990).
Antimicrobial and Anticancer Properties
Synthesis efforts have also led to benzamide derivatives with promising antimicrobial and anticancer activities. For example, N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, derived from modifications of non-steroidal anti-inflammatory drugs, have shown significant biological applications, including inhibition of human recombinant alkaline phosphatases and recombinant human ecto-5′-nucleotidases. These findings support the potential for benzamide derivatives in medicinal chemistry, targeting nucleotide protein interactions and offering pathways for novel therapeutic development (Saeed et al., 2015).
Corrosion Inhibition
Research into benzothiazole derivatives has demonstrated their efficacy as corrosion inhibitors for carbon steel in acidic environments. These studies not only contribute to the understanding of corrosion mechanisms but also provide valuable insights into the design of more effective corrosion inhibitors, showcasing the versatility of benzothiazole-based compounds in industrial applications (Hu et al., 2016).
Eigenschaften
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-4-28(16-19-8-6-5-7-9-19)33(30,31)21-12-10-20(11-13-21)24(29)27-25-26-22-14-17(2)18(3)15-23(22)32-25/h5-15H,4,16H2,1-3H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJRNXCOIFAOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-benzyl-N-ethylsulfamoyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



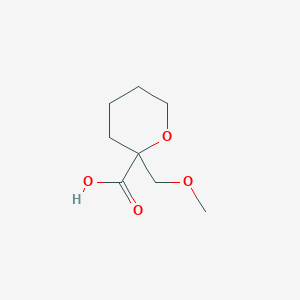
![4-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid](/img/structure/B2943956.png)
![1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2943958.png)
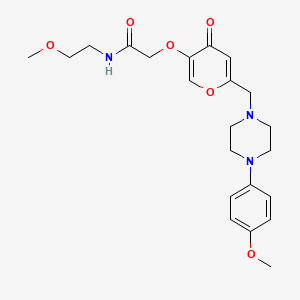
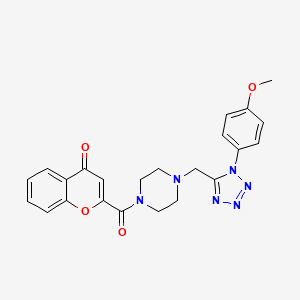


![1-(4-Fluorophenyl)-3-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2943965.png)
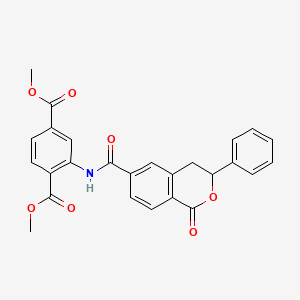
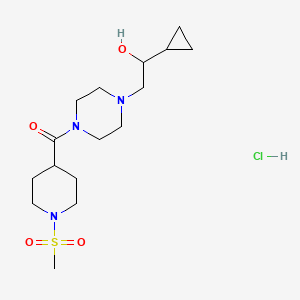

![5-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2943974.png)